molecular formula C25H22N2O4 B2878008 N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888444-67-5

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2878008
M. Wt: 414.461
InChI Key: JNFADGICYXUDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Dopamine Receptor Imaging Agents

One study focused on the synthesis and characterization of iodobenzamide analogues, aiming to investigate specific dopamine receptor localization and develop new imaging agents. The benzofuran analogue, identified as a potential central nervous system (CNS) D-2 dopamine receptor imaging agent, demonstrated high specificity and favorable in vivo biodistribution, making it a promising candidate for imaging CNS D-2 dopamine receptors (Murphy et al., 1990).

Dopamine D(3) Receptor Ligands

Another study explored the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, modifying existing potent ligands to achieve high affinity for the dopamine D(3) receptor. This work identified compounds with significant selectivity and high affinity for D(3) receptors, suggesting potential applications in developing positron emission tomography (PET) imaging agents (Leopoldo et al., 2002).

Anti-Inflammatory and Analgesic Agents

Research on the synthesis of novel compounds derived from visnaginone and khellinone revealed potential anti-inflammatory and analgesic agents. These compounds, including benzofuran derivatives, exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, making them valuable for further pharmacological evaluation (Abu‐Hashem et al., 2020).

Hydroamination Catalysts

A study on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides highlighted the catalytic potential of platinum complexes. This research provides insights into synthetic methodologies that could be applicable in the construction of complex molecules for pharmaceutical development (Wang and Widenhoefer, 2004).

Safety And Hazards

This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This would involve potential areas of research involving the compound, its potential uses, and how it could be modified or improved.


properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFADGICYXUDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.